2,3-dichloro-N-(3-ethylphenyl)benzamide
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Overview
Description
2,3-dichloro-N-(3-ethylphenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features two chlorine atoms attached to the benzene ring at positions 2 and 3, and an ethyl-substituted phenyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: 2,3-dichloro-N-(3-ethylphenyl)amine.
Oxidation: 2,3-dichloro-N-(3-carboxyphenyl)benzamide.
Scientific Research Applications
2,3-dichloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(3-ethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary depending on the structure of the target molecule and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-ethylphenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,3-dichloro-N-(3-ethylphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the ethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct physical, chemical, and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,3-dichloro-N-(3-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-5-3-6-11(9-10)18-15(19)12-7-4-8-13(16)14(12)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBBUXYVSYADDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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